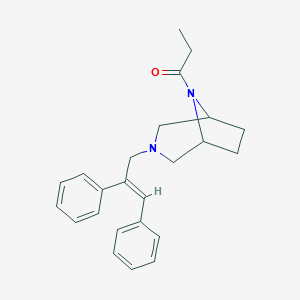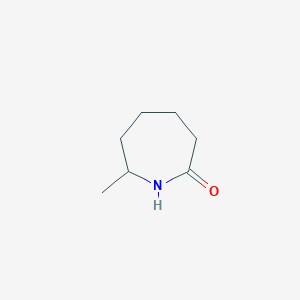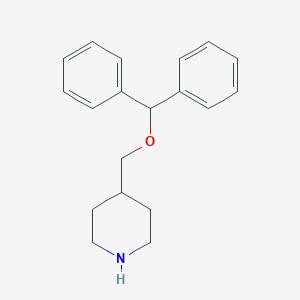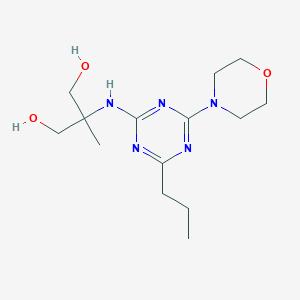
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as UMB 68, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It belongs to the class of bicyclic azabicyclo octanes and has a unique structure that makes it an interesting subject for study.
Wirkmechanismus
The mechanism of action of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various processes in the brain, including learning and memory. By enhancing the activity of this receptor, 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 may improve cognitive function and memory.
Biochemische Und Physiologische Effekte
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has been shown to have a range of biochemical and physiological effects. It has been found to enhance the release of acetylcholine in the brain, which is a neurotransmitter that is critical for cognitive function. 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has also been found to increase the activity of the hippocampus, a region of the brain that is important for memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is its specificity for the α7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the role of this receptor in various processes in the brain. However, one of the limitations of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is its relatively low potency, which can make it difficult to achieve a significant effect at lower concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68. One area of interest is the development of more potent analogs of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 that can be used at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 in the treatment of memory disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 and its effects on various processes in the brain.
Synthesemethoden
The synthesis of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2,3-diphenylallyl chloride, which is then used to react with 8-aminomethyl-3,8-diazabicyclo[3.2.1]octane. The resulting product is then treated with propionic anhydride to obtain 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68. The synthesis of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is a challenging process that requires careful optimization of reaction conditions to obtain a high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has been studied extensively for its potential applications in various fields of research. One of its most promising applications is in the field of neuroscience, where it has been shown to have a positive effect on memory and learning. 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has been found to enhance long-term potentiation, a process that is critical for the formation of new memories in the brain. This makes it a potential candidate for the treatment of memory disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
1794-41-8 |
|---|---|
Produktname |
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane |
Molekularformel |
C24H28N2O |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
1-[3-[(E)-2,3-diphenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C24H28N2O/c1-2-24(27)26-22-13-14-23(26)18-25(17-22)16-21(20-11-7-4-8-12-20)15-19-9-5-3-6-10-19/h3-12,15,22-23H,2,13-14,16-18H2,1H3/b21-15- |
InChI-Schlüssel |
REXWOFSLUVLBDP-QNGOZBTKSA-N |
Isomerische SMILES |
CCC(=O)N1C2CCC1CN(C2)C/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CCC(=O)N1C2CCC1CN(C2)CC(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)




![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)


![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)



